![molecular formula C17H15N3O3 B4614301 2-methoxy-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4614301.png)

2-methoxy-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Descripción general

Descripción

Synthesis Analysis

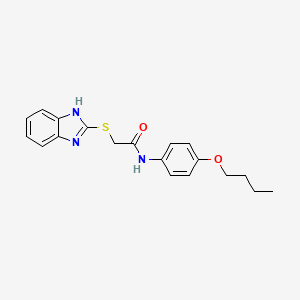

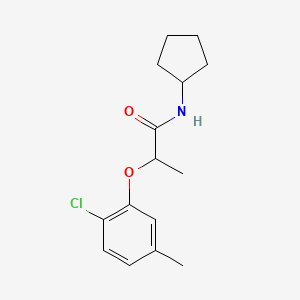

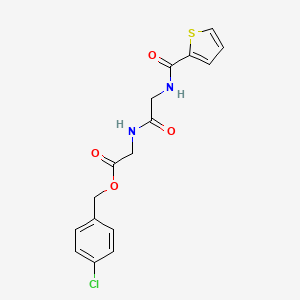

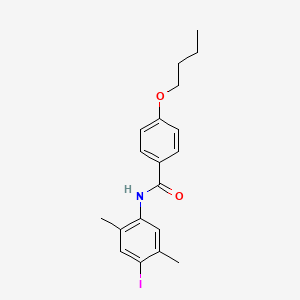

The synthesis of benzamide derivatives, including those similar to 2-methoxy-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide, often involves multiple steps including condensation, cyclization, and substitution reactions. These processes are designed to introduce or modify specific functional groups within the molecule, enabling the creation of a targeted compound with desired chemical properties (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of benzene and amide groups attached to a pyrimidine or pyridine ring. This structure is crucial for the compound's biological and chemical properties. X-ray crystallography and NMR spectroscopy are commonly used to determine and analyze the molecular geometry, bonding patterns, and electron distribution within these molecules, providing insights into their reactivity and interactions with biological targets (Deng et al., 2013).

Chemical Reactions and Properties

Benzamide derivatives, such as 2-methoxy-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide, participate in various chemical reactions, including hydrolysis, amidation, and nucleophilic substitution, reflecting their chemical properties. These reactions are influenced by the electron-withdrawing or electron-donating nature of substituents attached to the benzamide core (Ukrainets et al., 2015).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystalline form of benzamide derivatives are determined by their molecular structure. These properties are critical for understanding the compound's behavior under different conditions and for developing appropriate handling and storage protocols (Furrer et al., 1994).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity, and stability of benzamide derivatives, are significantly influenced by the molecular structure. The presence and position of substituents on the benzamide ring affect the electron density and thus the chemical behavior of the compound. These properties are crucial for predicting the compound's interactions with other chemicals and biological systems (Katoh et al., 1996).

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

The synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, and oxadiazepines, derived from specific chemical precursors shows the potential for developing new pharmacological agents. These compounds have been investigated for their anti-inflammatory and analgesic activities, indicating their relevance in drug development for treating inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Activities

Several studies focus on the synthesis of pyrimidinone and oxazinone derivatives, exploring their antimicrobial properties. These studies are crucial for discovering new treatments against bacterial and fungal infections. For example, compounds synthesized from citrazinic acid have shown good antibacterial and antifungal activities, comparable to established drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Antiplatelet and Analgesic Properties

Compounds with a specific focus on antiplatelet activity have been synthesized and evaluated for their potential in treating cardiovascular diseases. These compounds exhibit significant effects in inhibiting platelet aggregation, a key factor in thrombosis formation, alongside demonstrating analgesic properties without gastrointestinal toxicity, highlighting their therapeutic potential (Bruno et al., 2002).

Anticancer Activity

The synthesis and biological evaluation of pyrido[2,3-d]pyrimidines for their anticancer activity reveal the importance of structural analogs in cancer treatment research. These compounds are synthesized through complex chemical processes and evaluated for their efficacy against various cancer cell lines, contributing valuable insights into the development of new cancer therapies (Su et al., 1986).

Neuroleptic Activity

Research into benzamides of N,N-disubstituted ethylenediamines for their potential neuroleptic activity provides a basis for developing new treatments for psychosis. These studies focus on the synthesis of compounds with enhanced activity against stereotyped behavior in animal models, offering insights into the design of drugs with fewer side effects for treating mental health disorders (Iwanami Sumio et al., 1981).

Propiedades

IUPAC Name |

2-methoxy-N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-11-7-8-15-18-9-13(17(22)20(15)10-11)19-16(21)12-5-3-4-6-14(12)23-2/h3-10H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQBCXGNAXFVIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C(C2=O)NC(=O)C3=CC=CC=C3OC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4614226.png)

![N-butyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4614232.png)

![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4614236.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B4614249.png)

![1-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4614270.png)

![N'-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4614279.png)

![3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4614296.png)

![2-({4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B4614298.png)

![5-(4-methoxybenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B4614325.png)